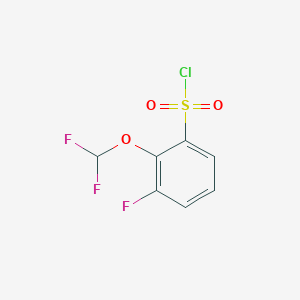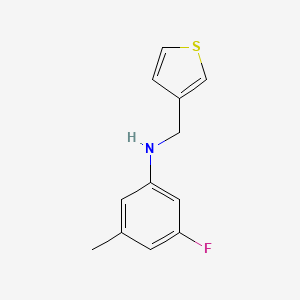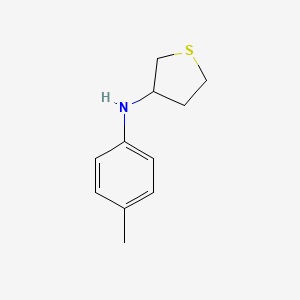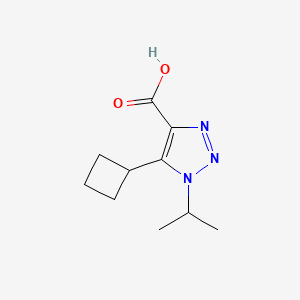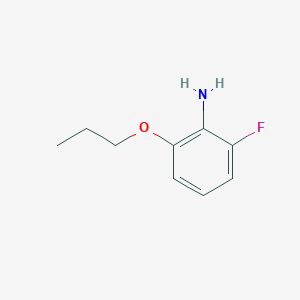
2-Fluoro-6-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-propoxyaniline is an organic compound with the molecular formula C9H12FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position and a propoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-propoxyaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-fluoroaniline with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-propoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-propoxyaniline involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The propoxy group can also affect the compound’s solubility and membrane permeability, enhancing its biological activity.
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the propoxy group, making it less hydrophobic.
6-Propoxyaniline: Lacks the fluorine atom, affecting its reactivity.
2-Fluoro-4-propoxyaniline: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness: 2-Fluoro-6-propoxyaniline’s unique combination of a fluorine atom and a propoxy group provides it with distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-fluoro-6-propoxyaniline |
InChI |
InChI=1S/C9H12FNO/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6,11H2,1H3 |
InChI Key |
BZUMBLWUUOPCMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


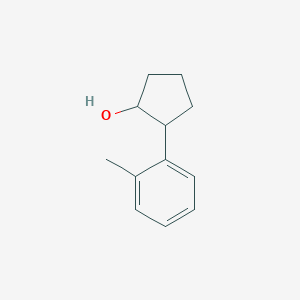
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
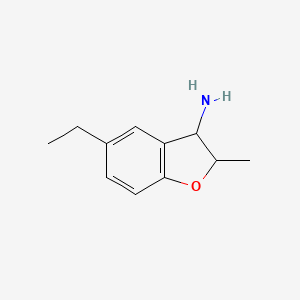
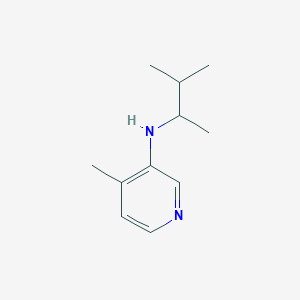
![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13305992.png)
![2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13305999.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)
